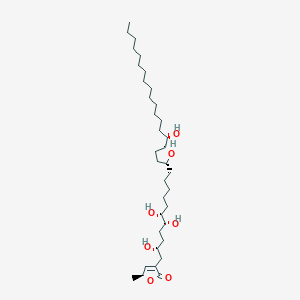

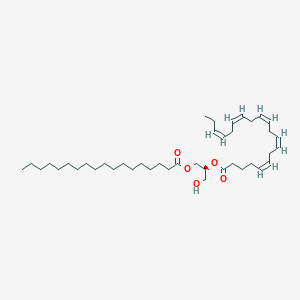

DG(18:0/20:5(5Z,8Z,11Z,14Z,17Z)/0:0)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

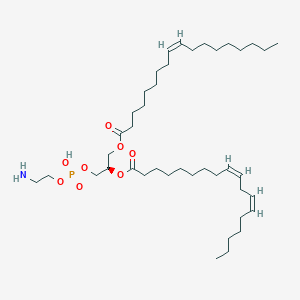

DG(18:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2], also known as diacylglycerol or DAG(18:0/20:5), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway. DG(18:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/22:2(13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/20:3(8Z, 11Z, 14Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway.

DG(18:0/20:5(5Z,8Z,11Z,14Z,17Z)/0:0) is a diglyceride.

Applications De Recherche Scientifique

Application in NMR PFG Measurements

In the realm of nuclear magnetic resonance (NMR) pulsed field gradient (PFG) measurements, DG(18:0/20:5(5Z,8Z,11Z,14Z,17Z)/0:0) plays a crucial role. Holz, Heil, and Sacco (2000) discussed the importance of using precise self-diffusion coefficients, like those of DG(18:0/20:5/0:0), for calibrating PFG NMR measurements. This calibration is essential for achieving high precision in the determination of diffusion coefficients, vital in the study of molecular liquids (Holz, Heil, & Sacco, 2000).

Role in Delayed Gamma-Ray Spectroscopy

DG(18:0/20:5/0:0) is also significant in delayed gamma-ray spectroscopy (DGS), a technique used in nuclear material verification. Rodriguez et al. (2019) detailed the use of this compound in DGS for identifying the composition of nuclear materials. Their research emphasized the importance of accurate calibration and detection in safeguard verification measurements, where DG(18:0/20:5/0:0) plays a critical role (Rodriguez, Rossi, Takahashi, Seya, & Koizumi, 2019).

Utilization in Diacylglycerol Kinase Studies

The compound is also a subject of interest in studies of diacylglycerol kinase (DGK). Sakane, Mizuno, Takahashi, and Sakai (2017) explored how DGK phosphorylates DG to produce phosphatidic acid. They found that DGK isozymes utilize various molecular species of DG, including DG(18:0/20:5/0:0), in different stimuli and cells. This research contributes to understanding the physiological functions of DGK isozymes and their role in diseases like diabetes and cancer (Sakane, Mizuno, Takahashi, & Sakai, 2017).

Involvement in Lipid Research

Applegate and Glomset (1991) investigated the effects of acyl chain unsaturation in model diacylglycerols, including DG(18:0/20:5/0:0), on the packing arrangements in simulated monolayers. This study helps in understanding how variations in acyl chain unsaturation among membrane diacylglycerols can influence membrane structure and function (Applegate & Glomset, 1991).

Propriétés

Nom du produit |

DG(18:0/20:5(5Z,8Z,11Z,14Z,17Z)/0:0) |

|---|---|

Formule moléculaire |

C41H70O5 |

Poids moléculaire |

643 g/mol |

Nom IUPAC |

[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |

InChI |

InChI=1S/C41H70O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,22,24,28,30,39,42H,3-4,6,8-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b7-5-,13-11-,19-17-,24-22-,30-28-/t39-/m0/s1 |

Clé InChI |

HPDSQOGOAWTQTB-JDVGMRCESA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1244310.png)

![6H-benzo[de]isoquinoline](/img/structure/B1244315.png)

![2-[1-[2-[4-[2-[3,5-Bis(trifluoromethyl)phenyl]acetyl]-2-(3,4-dichlorophenyl)morpholin-2-yl]ethyl]piperidin-4-yl]-2-methylpropanamide](/img/structure/B1244323.png)